
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate is an organic compound with the molecular formula C11H20O4S2 It is a diester derivative of pentanedioic acid, featuring an ethylsulfanylmethyl group attached to the central carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(ethylsulfanylmethyl)pentanedioate typically involves the esterification of pentanedioic acid derivatives with methanol in the presence of an acid catalyst. The ethylsulfanylmethyl group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Alkyl halides and other electrophiles can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives of the ester groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(ethylsulfanylmethyl)pentanedioate involves its interaction with molecular targets through its functional groups. The ester groups can undergo hydrolysis to release active carboxylic acids, while the ethylsulfanylmethyl group can participate in redox reactions, influencing cellular pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-(methylsulfanylmethyl)pentanedioate
- Dimethyl 2-(propylsulfanylmethyl)pentanedioate
- Dimethyl 2-(butylsulfanylmethyl)pentanedioate
Uniqueness
Dimethyl 2-(ethylsulfanylmethyl)pentanedioate is unique due to the specific length and structure of its ethylsulfanylmethyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
91007-70-4 |
|---|---|
Fórmula molecular |
C10H18O4S |
Peso molecular |
234.31 g/mol |
Nombre IUPAC |
dimethyl 2-(ethylsulfanylmethyl)pentanedioate |
InChI |
InChI=1S/C10H18O4S/c1-4-15-7-8(10(12)14-3)5-6-9(11)13-2/h8H,4-7H2,1-3H3 |
Clave InChI |
AZOMGGLLGDXKFV-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(CCC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


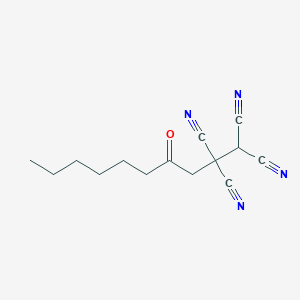
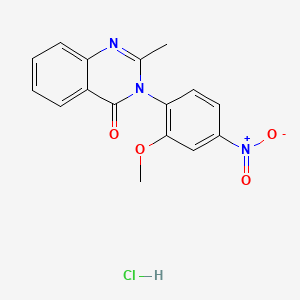
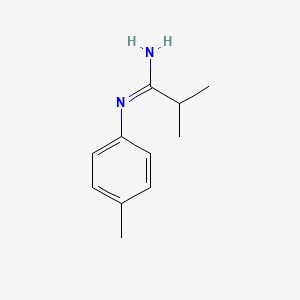
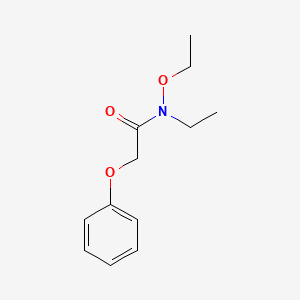
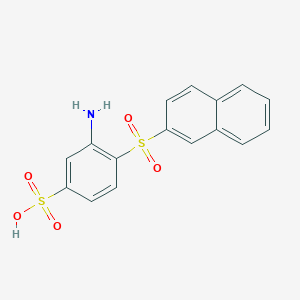
![Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate](/img/structure/B14362265.png)
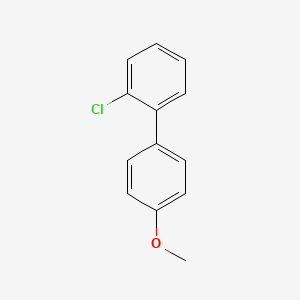
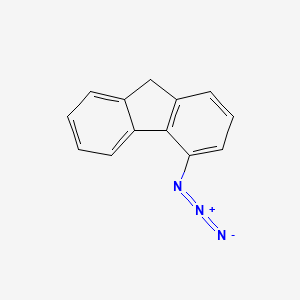


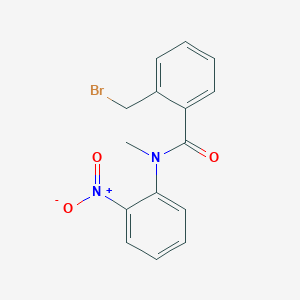
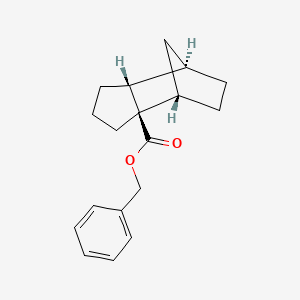
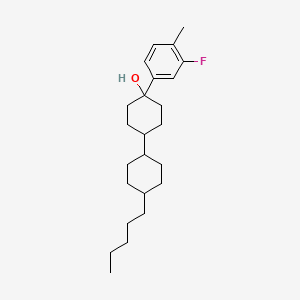
![2-{[2-(Diethylamino)ethyl]amino}ethane-1-thiol](/img/structure/B14362322.png)
